7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and enzymatic inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Electrophilic substitution: Commonly at the nitrogen atoms of the pyrazole ring.
Nucleophilic substitution: At positions susceptible to nucleophilic attack.
Oxidation and reduction: Depending on the functional groups present on the compound.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens and nitro compounds under acidic conditions.
Nucleophilic substitution: Reagents like amines and thiols under basic conditions.
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing antitumor agents and enzyme inhibitors.
Material Science: Due to its photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and semiconductors.
Biological Research: Investigated for its potential as an anxiolytic and hypnotic agent.
Mechanism of Action
The mechanism of action of 7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to inhibit enzymatic activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including antitumor activity and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine: Known for its potent inhibitory activity against casein kinase 2α (CSNK2A).
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Exhibits excellent thermal stability and is used in the development of heat-resistant explosives.
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
7-cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C9H10N4/c10-7-5-12-13-8(6-1-2-6)3-4-11-9(7)13/h3-6H,1-2,10H2 |
InChI Key |
ZUQWXDGNXJFFNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=NC3=C(C=NN23)N |
Origin of Product |
United States |
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